molecular formula C16H21NO5 B6210212 1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1691010-23-7

1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B6210212
CAS No.: 1691010-23-7
M. Wt: 307.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is an intricate organic molecule. Known for its unique structure, it consists of an indene backbone, an amino acid moiety with a tert-butoxycarbonyl (Boc) protecting group, and a methoxy substituent. This compound finds relevance in various fields due to its versatile chemical properties and functional group arrangements.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically begins with the formation of the indene core through Friedel-Crafts alkylation. The methoxy group is introduced via methylation using methyl iodide under basic conditions. The amino group is incorporated using amination reactions, often involving ammonia or an amine in the presence of catalysts. Finally, the tert-butoxycarbonyl protecting group is added using tert-butyl chloroformate (Boc2O) and a base like triethylamine.

Industrial Production Methods: For industrial-scale production, the steps are scaled up, and process optimizations are implemented to ensure high yield and purity. Common practices include continuous flow reactions and the use of automated systems to regulate temperature, pressure, and reaction times meticulously.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically converting methoxy groups to hydroxyl or carbonyl groups using reagents like chromium trioxide or potassium permanganate.

  • Reduction: : Reduction reactions can target the carboxylic acid group to form corresponding alcohols or aldehydes, employing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the indene ring or the substituents.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide in acetic acid, potassium permanganate in water.

  • Reduction: : Lithium aluminum hydride in ether, sodium borohydride in methanol.

  • Substitution: : Sodium methoxide, bromine in chloroform.

Major Products Formed

  • Oxidation: : Hydroxylated or carbonyl derivatives.

  • Reduction: : Alcohol or aldehyde derivatives.

  • Substitution: : Various substituted indenyl derivatives depending on the reacting nucleophile or electrophile.

Scientific Research Applications

Chemistry

  • Building Block: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Protecting Group Studies: : The tert-butoxycarbonyl group is often studied for its efficiency in protecting amino functionalities during synthesis.

Biology

  • Probes and Markers: : Utilized in the development of molecular probes for studying biological systems.

Medicine

  • Drug Development: : Explored as a scaffold in the synthesis of pharmaceutical candidates with potential therapeutic applications.

Industry

  • Polymer Synthesis: : Involved in the creation of specialized polymers for advanced materials.

Mechanism of Action

The compound's effects are primarily based on its functional groups:

  • Amino Group: : Can engage in hydrogen bonding and electrostatic interactions, influencing protein binding and enzyme inhibition.

  • Methoxy Group: : Alters electronic properties, potentially impacting reactivity and binding affinity.

  • Indene Backbone: : Provides structural rigidity and contributes to the compound's overall stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: : Lacks the tert-butoxycarbonyl group.

  • 1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid: : Lacks the methoxy substituent.

Uniqueness

  • Functional Group Synergy: : The presence of both tert-butoxycarbonyl and methoxy groups distinguishes it, providing unique reactivity and interaction profiles.

  • Applications: : The combination of these groups opens up broader applications in drug design and materials science.

This compound's versatility and unique chemical properties make it a valuable subject of study across various scientific disciplines.

Properties

CAS No.

1691010-23-7

Molecular Formula

C16H21NO5

Molecular Weight

307.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.